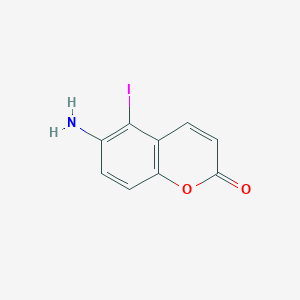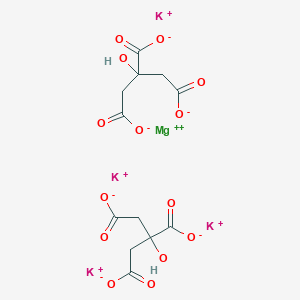![molecular formula C25H42O3 B166885 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 132296-15-2](/img/structure/B166885.png)
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, also known as HBCDD, is a brominated flame retardant that has been widely used in various industrial and consumer products. HBCDD has been found to have adverse effects on human health and the environment, leading to its regulation and eventual phase-out in many countries. In
Wirkmechanismus
The mechanism of action of 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect the immune system and to have neurotoxic effects.
Biochemische Und Physiologische Effekte
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been found to have a range of biochemical and physiological effects, including changes in gene expression, alterations in metabolism, and disruption of the normal functioning of various organs and systems in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect reproductive and developmental processes in various organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is a useful tool for studying the effects of brominated flame retardants on human health and the environment. However, there are limitations to its use in lab experiments, including its toxicity and the challenges associated with separating its stereoisomers.
Zukünftige Richtungen
There are many future directions for 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol research, including further studies on its mechanisms of action, its effects on human health and the environment, and the development of more effective methods for its separation and detection. Additionally, research is needed to identify alternative flame retardants that are safe and effective for use in various products.
Synthesemethoden
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is synthesized by reacting cyclohexanone with bromine in the presence of a catalyst. The resulting mixture is then treated with hydrobromic acid and aluminum chloride to produce a mixture of three stereoisomers: α-, β-, and γ-2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol. The separation of these isomers is challenging due to their similar properties, but various methods have been developed for their separation, including chromatography and fractional crystallization.
Wissenschaftliche Forschungsanwendungen
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been widely studied for its effects on human health and the environment. It has been found to have toxic effects on various organisms, including fish, birds, and mammals. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to accumulate in the environment and in human tissues, leading to concerns about its potential health effects.
Eigenschaften
CAS-Nummer |
132296-15-2 |
|---|---|
Produktname |
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-[5-hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C25H42O3/c1-4-5-6-8-15-25(2,3)20-12-14-22(24(28)17-20)23-18-21(27)13-11-19(23)10-7-9-16-26/h12,14,17,19,21,23,26-28H,4-11,13,15-16,18H2,1-3H3 |
InChI-Schlüssel |
XJCOVQZUVSVFOU-KJXAQDMKSA-N |
Isomerische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCCO)O)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



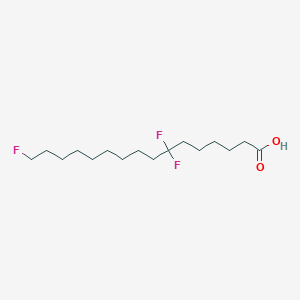
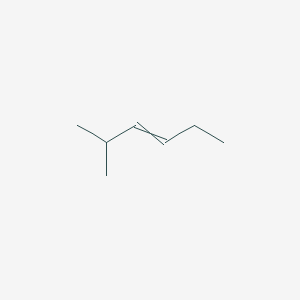
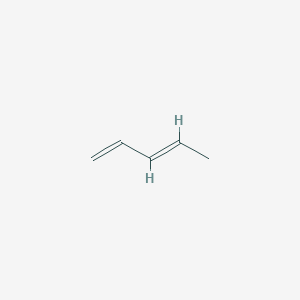
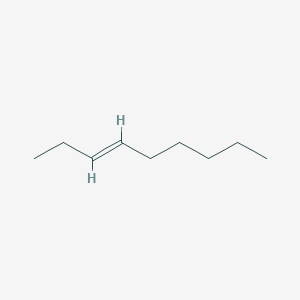
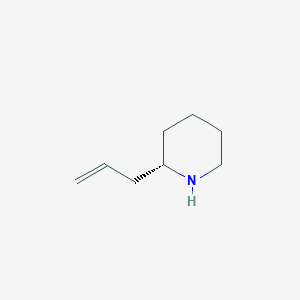
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
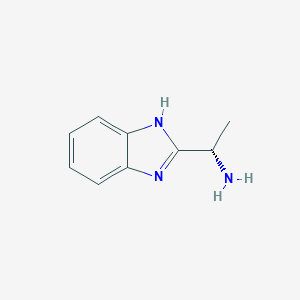
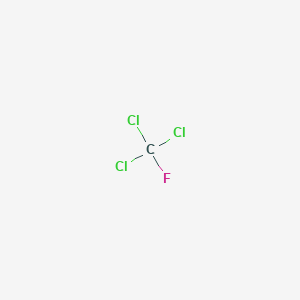
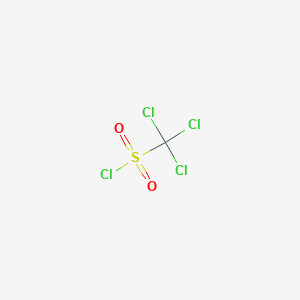
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
